Trospium

Descripción general

Descripción

El trospio es un compuesto de amonio cuaternario que se utiliza principalmente como agente antimuscarínico para tratar los síntomas de la vejiga hiperactiva (VHA), como la incontinencia urinaria, la urgencia y la frecuencia . Funciona relajando los músculos de la vejiga, lo que reduce la necesidad de orinar .

Métodos De Preparación

El cloruro de trospio se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción del ácido 3-hidroxi-2-fenilpropiónico con tropina en presencia de ácido clorhídrico, seguido de la esterificación con cloruro de difenilacetilo . La producción industrial a menudo implica la granulación no acuosa, la compresión, el recubrimiento de sellado y el recubrimiento semipermeable para crear formulaciones de liberación prolongada .

Análisis De Reacciones Químicas

El trospio experimenta varios tipos de reacciones químicas:

Oxidación: El trospio se puede oxidar en condiciones específicas, aunque esta no es una reacción común para su uso terapéutico.

Reducción: Las reacciones de reducción son menos comunes para el trospio debido a su estructura de amonio cuaternario estable.

Sustitución: El trospio puede experimentar reacciones de sustitución, particularmente sustitución nucleofílica, debido a la presencia del grupo amonio cuaternario.

Reactivos y condiciones comunes: Los reactivos típicos incluyen ácido clorhídrico para la síntesis inicial y cloruro de difenilacetilo para la esterificación.

Productos principales: El producto principal es el cloruro de trospio, que se utiliza en sus formulaciones terapéuticas.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El trospio ejerce sus efectos antagonizando la acción de la acetilcolina sobre los receptores muscarínicos en los órganos inervados colinérgicamente . Esta acción parasimpaticolítica reduce el tono del músculo liso en la vejiga, lo que conduce a la relajación y la disminución de la urgencia urinaria . Los principales objetivos moleculares son los subtipos M1, M2 y M3 de los receptores de acetilcolina muscarínicos .

Comparación Con Compuestos Similares

El trospio a menudo se compara con otros agentes antimuscarínicos utilizados para tratar la vejiga hiperactiva:

Darifenacina: Similar al trospio, la darifenacina se utiliza para la VHA pero tiene un perfil de afinidad de receptor diferente.

Myrbetriq (mirabegron): A diferencia del trospio, el mirabegron es un agonista beta-3 adrenérgico utilizado para la VHA, que ofrece un mecanismo de acción diferente.

La singularidad del trospio radica en su estructura de amonio cuaternario, que limita su capacidad de cruzar la barrera hematoencefálica, reduciendo los efectos secundarios del sistema nervioso central .

Actividad Biológica

Trospium chloride is a quaternary ammonium compound primarily used in the treatment of overactive bladder (OAB). Its biological activity is characterized by its antimuscarinic effects, which result from its high affinity for muscarinic receptors, particularly M1, M2, and M3. This article explores the pharmacodynamics, clinical efficacy, safety profile, and specific case studies that highlight the biological activity of this compound.

This compound acts as a competitive antagonist at muscarinic cholinergic receptors. By inhibiting the action of acetylcholine, it reduces the tonus of smooth muscle in the bladder, thereby alleviating symptoms associated with OAB such as urgency and incontinence. Importantly, this compound's hydrophilic nature limits its ability to cross the blood-brain barrier, which minimizes central nervous system side effects commonly associated with other anticholinergics .

Pharmacodynamics

- Affinity for Receptors : this compound exhibits a higher binding affinity for muscarinic receptors compared to nicotinic receptors at therapeutic concentrations .

- Bioavailability : The oral bioavailability of this compound is notably low (<10%), and food intake can significantly reduce its absorption by 176% to 220% .

- Metabolism : this compound undergoes minimal metabolism via the hepatic cytochrome P450 system, reducing the risk of drug-drug interactions .

Clinical Efficacy

This compound has been extensively studied for its efficacy in managing OAB. A summary of key findings from clinical trials is presented in Table 1.

| Study | Population | Intervention | Outcome Measures | Results |

|---|---|---|---|---|

| Rudy et al. (2006) | Adults ≥18 with OAB (n=658) | This compound 20 mg b.i.d vs Placebo | Toilet voids/day, UUI episodes/day | Significant reductions at weeks 1, 4, and 12 (p ≤ 0.05) |

| Cardozo et al. (2000) | Adults 18–70 with detrusor instability (n=208) | This compound 20 mg b.i.d vs Placebo | Maximum cystometric bladder capacity | Significant increase (p ≤ 0.05) |

| Long-term Study | OAB patients (n=407) | This compound 20 mg b.i.d for 9 months | Quality of Life (QoL) improvements | Statistically significant QoL improvements at week 12 (p ≤ 0.05) |

Case Studies

Several case studies have illustrated the effectiveness of this compound in various patient populations:

- Stroke Patients : A study involving stroke patients demonstrated that this compound effectively managed OAB symptoms without significant adverse effects compared to solifenacin .

- Neurogenic Bladder : In patients with reflex neurogenic bladder, this compound showed substantial improvements in urodynamic parameters and quality of life metrics over a treatment period .

- Postoperative Bladder Irritation : Observational studies indicated that this compound significantly reduced incontinence episodes and improved overall patient satisfaction following surgical procedures affecting bladder function .

Safety Profile

This compound is generally well tolerated. The most common adverse events include dry mouth, constipation, dyspepsia, abdominal pain, and nausea. These side effects typically occur early in treatment and often resolve with continued use . Notably, due to its low central nervous system penetration, this compound has a favorable safety profile compared to other antimuscarinics like oxybutynin.

Propiedades

Fórmula molecular |

C25H30NO3+ |

|---|---|

Peso molecular |

392.5 g/mol |

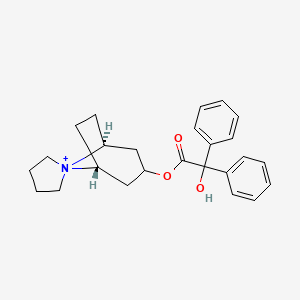

Nombre IUPAC |

[(1S,5R)-spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate |

InChI |

InChI=1S/C25H30NO3/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26/h1-6,9-12,21-23,28H,7-8,13-18H2/q+1/t21-,22+,23? |

Clave InChI |

OYYDSUSKLWTMMQ-AIZNXBIQSA-N |

SMILES |

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |

SMILES isomérico |

C1CC[N+]2(C1)[C@@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |

SMILES canónico |

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

47608-32-2 |

Descripción física |

Solid |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Trospium |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.